molecular formula C24H43O7PSi2 B13165375 [(R)-{[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane

[(R)-{[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane

Cat. No.: B13165375
M. Wt: 530.7 g/mol
InChI Key: YWLMONLNWMCIIO-KVEPBCMDSA-N
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Description

[®-{®-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane is a complex organosilicon compound It features a unique structure with multiple functional groups, including dioxolane rings, trimethylsilyl groups, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-{®-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane typically involves multiple steps. One common approach is the reaction of a dioxolane derivative with a trimethylsilyl-protected phosphoryl compound under controlled conditions. The reaction often requires the use of a catalyst, such as a copper catalyst, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[®-{®-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

[®-{®-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism by which [®-{®-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [®-{®-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane lies in its combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential use in various fields make it a valuable compound for research and industrial purposes.

Biological Activity

The compound [(R)-{(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methylphosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane is a complex organosilicon compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups including dioxolane rings and a trimethylsilane moiety. Its structure can be represented as follows:

CnHmOpSiqPr\text{C}_{\text{n}}H_{\text{m}}O_{\text{p}}Si_{\text{q}}P_{\text{r}}

where nn, mm, pp, qq, and rr denote the number of carbon, hydrogen, oxygen, silicon, and phosphorus atoms respectively.

Antioxidant Activity

Research indicates that compounds with similar dioxolane structures exhibit significant antioxidant properties . For instance, studies on related compounds have shown their ability to scavenge free radicals and reduce oxidative stress in vitro. The antioxidant activity is often assessed using assays such as:

  • DPPH Radical Scavenging : Measures the ability to neutralize stable free radicals.
  • ABTS Assay : Evaluates the capacity to quench another type of radical.

Antinociceptive Effects

In vivo studies have demonstrated that dioxolane derivatives can exhibit antinociceptive effects , which are beneficial in pain management. The modulation of the glutamatergic and serotonergic systems is believed to play a crucial role in these effects. For example:

  • Experimental Models : Male Swiss mice treated with related compounds showed reduced nociception when subjected to acetic acid or glutamate tests .

Anti-inflammatory Properties

Compounds similar to [(R)-{...}] have also been noted for their anti-inflammatory effects . They may inhibit pro-inflammatory cytokines and modulate immune responses. The anti-inflammatory activity can be evaluated through:

  • Ear Edema Models : Induction of inflammation via croton oil application has been used to assess the efficacy of these compounds in reducing swelling.

Study 1: Antioxidant and Antinociceptive Evaluation

A study investigated the compound Se-DMC (selenium-substituted dioxolane) which shares structural similarities with [(R)-{...}]. Results indicated significant reductions in pain response and oxidative stress markers in treated mice compared to controls .

Treatment GroupDose (mg/kg)Pain Response Reduction (%)Oxidative Stress Marker Reduction (%)
Control-00
Se-DMC12530
Se-DMC105055
Se-DMC507570

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of dioxolane derivatives. The compound was shown to significantly reduce ear edema induced by croton oil, indicating its potential as an anti-inflammatory agent.

The biological activities of [(R)-{...}] can be attributed to several mechanisms:

  • Radical Scavenging : The presence of hydroxyl groups in the dioxolane structure contributes to its ability to neutralize free radicals.
  • Neurotransmitter Modulation : Interaction with serotonin and glutamate receptors may underlie its pain-relieving properties.
  • Cytokine Inhibition : The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation.

Properties

Molecular Formula

C24H43O7PSi2

Molecular Weight

530.7 g/mol

IUPAC Name

[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl]-[[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-trimethylsilyloxymethyl]-phenylphosphoryl]methoxy]-trimethylsilane

InChI

InChI=1S/C24H43O7PSi2/c1-23(2)17-26-20(29-23)22(31-34(8,9)10)32(25,18-14-12-11-13-15-18)21(30-33(5,6)7)19-16-27-24(3,4)28-19/h11-15,19-22H,16-17H2,1-10H3/t19-,20+,21-,22-,32?/m1/s1

InChI Key

YWLMONLNWMCIIO-KVEPBCMDSA-N

Isomeric SMILES

CC1(CO[C@@H](O1)[C@H](O[Si](C)(C)C)P(=O)(C2=CC=CC=C2)[C@H]([C@H]3COC(O3)(C)C)O[Si](C)(C)C)C

Canonical SMILES

CC1(COC(O1)C(O[Si](C)(C)C)P(=O)(C2=CC=CC=C2)C(C3COC(O3)(C)C)O[Si](C)(C)C)C

Origin of Product

United States

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